(2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile
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Overview
Description
(2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile is an organic compound that features both aromatic and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aromatic sulfonyl intermediate: This can be achieved by reacting 4-(trifluoromethoxy)benzenesulfonyl chloride with an appropriate nucleophile.
Coupling with the nitrile group: The intermediate is then coupled with a nitrile-containing compound under specific conditions, such as the presence of a base and a suitable solvent.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the 4-methylthiophenyl group.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Conditions vary depending on the type of substitution, but may include the use of strong acids or bases, and specific solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It can be used as a building block for more complex molecules.
Biology
Biochemical Probes: It might be used to study enzyme interactions or cellular pathways.
Medicine
Drug Development:
Industry
Materials Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, in a biochemical context, it might interact with enzymes or receptors through its functional groups, affecting biological pathways. In catalysis, it could act as a ligand, stabilizing transition states and facilitating reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-2-((4-(trifluoromethoxy)phenyl)sulfonyl)prop-2-enenitrile
- 3-(4-Methylthiophenyl)-2-((4-methoxyphenyl)sulfonyl)prop-2-enenitrile
Uniqueness
The presence of both the 4-methylthiophenyl and 4-(trifluoromethoxy)phenyl groups makes this compound unique, potentially offering distinct reactivity and applications compared to similar compounds.
Biological Activity
The compound (2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile , with CAS number 1025577-54-1 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including antimicrobial, anti-inflammatory, and COX inhibitory activities, supported by relevant case studies and research findings.
Property | Value |
---|---|
Molecular Formula | C17H12F3NO5S2 |
Molar Mass | 431.41 g/mol |
Density | 1.477 ± 0.06 g/cm³ (Predicted) |
Boiling Point | 610.6 ± 55.0 °C (Predicted) |
Risk Codes | 36/37/38 (Irritating to skin, eyes, respiratory system) |
Safety Description | S26 (In case of contact with eyes, rinse immediately) |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, a synthesized compound from the same family showed potent antibacterial activity against various strains including MRSA, E. coli, K. pneumoniae, and P. aeruginosa with growth inhibition rates ranging from 85% to 97% .
Table 1: Antibacterial Activity of Related Compounds
Compound | Target Strain | Growth Inhibition (%) |
---|---|---|
Compound 7g | MRSA | 97.76 |
Compound 7a | E. coli | 95.00 |
Compound 7i | K. pneumoniae | 90.50 |
Compound 7h | P. aeruginosa | 85.00 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). In a study, it was found that related compounds exhibited high selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity index (SI) for these compounds ranged from 31.29 to 132 , significantly higher than that of indomethacin .
Table 2: COX-2 Inhibition Potency
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
Compound 7a | 0.10 | 132 |
Compound 7g | 0.15 | 100 |
Indomethacin | 0.79 | 0.079 |
Cytotoxicity and Safety Profile
The safety margin for the active compounds was assessed through cytotoxicity tests against human embryonic kidney cells and hemolysis assays on human red blood cells. The results indicated that compounds such as 7a , 7g , and 7i were non-toxic at therapeutic doses, with cytotoxicity occurring at significantly higher concentrations .
Case Studies
- Study on Antimicrobial Efficacy : A recent publication detailed the synthesis and evaluation of various derivatives related to the target compound, highlighting its efficacy against multi-drug resistant bacteria. The study concluded that certain derivatives not only inhibited bacterial growth effectively but also maintained a favorable safety profile .
- COX-2 Selectivity Analysis : Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the sulfonyl group enhanced COX-2 selectivity while reducing COX-1 inhibition, thus suggesting a pathway for developing safer anti-inflammatory agents .
Properties
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-[4-(trifluoromethoxy)phenyl]sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3S2/c1-25-14-6-2-12(3-7-14)10-16(11-21)26(22,23)15-8-4-13(5-9-15)24-17(18,19)20/h2-10H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWWZKZUIZCEY-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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